Cyclobutyl isocyanide Cyclobutyl isocyanide
Brand Name: Vulcanchem
CAS No.: 90993-55-8
VCID: VC2270313
InChI: InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2
SMILES: [C-]#[N+]C1CCC1
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol

Cyclobutyl isocyanide

CAS No.: 90993-55-8

Cat. No.: VC2270313

Molecular Formula: C5H7N

Molecular Weight: 81.12 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutyl isocyanide - 90993-55-8

Specification

CAS No. 90993-55-8
Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
IUPAC Name isocyanocyclobutane
Standard InChI InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2
Standard InChI Key VNYCNUUHLFKQGU-UHFFFAOYSA-N
SMILES [C-]#[N+]C1CCC1
Canonical SMILES [C-]#[N+]C1CCC1

Introduction

Structural Characteristics and Chemical Identity

Cyclobutyl isocyanide, also known as isocyanocyclobutane, belongs to the isocyanide family of organic compounds characterized by the general structure R-N≡C, where R represents an organic group—in this case, a cyclobutyl ring . The compound features a carbon-nitrogen triple bond with unusual electronic distribution that contributes to its distinctive reactivity in organic synthesis . The isocyanide functional group exhibits a dichotomy between carbenoid and triple bond characters, with a terminal carbon atom demonstrating both nucleophilic and electrophilic properties .

Molecular and Structural Data

Cyclobutyl isocyanide possesses well-defined molecular and structural characteristics that are essential for understanding its chemical behavior. The following table summarizes key identifiers and properties:

PropertyValue
IUPAC NameIsocyanocyclobutane
Common NameCyclobutyl isocyanide
Molecular FormulaC₅H₇N
Molecular Weight81.12 g/mol
CAS Registry Number90993-55-8
InChIInChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2
InChIKeyVNYCNUUHLFKQGU-UHFFFAOYSA-N
SMILES Notation[C-]#[N+]C1CCC1

Electronic Structure and Bonding

The distinctive electronic configuration of the isocyanide functional group in cyclobutyl isocyanide significantly influences its chemical reactivity . The isocyanide carbon exhibits dual reactivity by functioning simultaneously as a nucleophile and an electrophile, a characteristic that distinguishes isocyanides from other functional groups in organic chemistry . This unique electronic arrangement can be represented through resonance structures: R-N≡C ↔ R-N⁺=C⁻, explaining the compound's versatility in various chemical transformations .

Physicochemical Properties

Physical Characteristics

While specific physical data for cyclobutyl isocyanide is limited in the literature, general properties of isocyanides apply to this compound. Like other isocyanides, cyclobutyl isocyanide is characterized by a strong, often unpleasant odor that has been described as fetid. This olfactory property, along with concerns about toxicity, has historically made researchers cautious about working with isocyanides despite their synthetic utility.

Stability and Reactivity Profile

Isocyanides, including cyclobutyl isocyanide, are generally considered somewhat labile compounds with distinctive reactivity patterns. The reactivity of cyclobutyl isocyanide is influenced by both the unique electronic structure of the isocyanide functional group and the strained cyclobutyl ring system, creating a molecule with specialized chemical behavior particularly suited for complex synthetic applications.

Synthesis Methodologies

Modern Synthetic Strategies

Recent advances in isocyanide synthesis have focused on developing more environmentally friendly and efficient methodologies:

  • Aqueous-mediated reactions that reduce the environmental impact while maintaining good yields

  • Catalyst-free approaches that simplify reaction conditions and reduce potential contaminants

  • Optimized reaction conditions that enhance yields and stereoselectivity

Research has shown that isocyanide synthesis can be optimized through careful selection of solvents, bases, reaction times, and temperatures . For example, studies have demonstrated that using dichloromethane (DCM) at a concentration of 1.0 M at room temperature can provide excellent yields for certain isocyanide reactions .

Chemical Reactivity and Reaction Mechanisms

Fundamental Reactivity Patterns

The isocyanide functionality in cyclobutyl isocyanide exhibits several characteristic reactivity patterns:

  • Participation as a key component in multicomponent reactions (MCRs)

  • Dual nucleophilic and electrophilic behavior at the terminal carbon atom

  • α-Addition reactions with electrophiles and nucleophiles

  • Coordination with transition metals to form complexes

  • Radical reactions stemming from the unique electronic structure

Mechanistic Considerations

The reactivity of cyclobutyl isocyanide in various transformations involves complex mechanistic pathways. In isocyanide-based multicomponent reactions (IMCRs), the isocyanide typically undergoes α-addition with electrophiles followed by subsequent transformations . These reaction cascades can involve multiple steps and rearrangements, leading to the formation of complex structures from relatively simple starting materials.

For example, in certain cyclization reactions, isocyanides can participate in cascade processes involving sequential Knoevenagel condensation, [4+1] cycloaddition, intramolecular Diels-Alder reaction, C–O scission, and elimination steps .

Applications in Organic Synthesis

Multicomponent Reactions

Cyclobutyl isocyanide serves as a valuable building block in various multicomponent reactions, which represent a cornerstone of its synthetic utility :

Passerini and Ugi Reactions

The Passerini and Ugi reactions have emerged as particularly important tools for macromolecular design due to their modular character. These reactions employ isocyanides as key components and enable the rapid construction of complex molecular architectures:

  • The Passerini reaction combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to form α-acyloxy carboxamides

  • The Ugi reaction incorporates an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid to produce bis-amides

These reactions have gained significant prominence in recent years, particularly for their applications in developing small molecule protein-protein interaction antagonists for cancer treatment.

Other Multicomponent Transformations

Beyond the classic Passerini and Ugi reactions, cyclobutyl isocyanide can participate in various other multicomponent transformations:

  • Catalyst-free, aqueous-mediated multicomponent reactions for the synthesis of polyfunctionalized cyclo[b]fused carbazoles

  • Step-economical transformations that create multiple bonds and rings in a single operation

  • Cascade processes involving cycloaddition and rearrangement sequences

Synthesis of Cyclic Compounds

Cyclobutyl isocyanide plays a significant role in the synthesis of various cyclic compounds:

  • Development of cyclic peptidomimetics, which are of high interest due to their presence at peptide-peptide interaction surfaces

  • Construction of medium-sized cyclic structures through IMCR-cyclization strategies

  • Generation of structurally complex polycyclic systems through cascade reactions

These applications highlight the versatility of cyclobutyl isocyanide in creating diverse cyclic architectures with potential biological relevance.

Medicinal Chemistry Applications

Drug Discovery and Development

Isocyanides, including cyclobutyl isocyanide, have demonstrated significant potential in drug discovery applications:

  • As building blocks for diverse chemical libraries used in high-throughput screening

  • In the development of peptidomimetics that can provide insights into biologically active conformations of peptides and proteins

  • As scaffolds for creating small molecule inhibitors of protein-protein interactions

Biological Activities

Compounds derived from isocyanides have exhibited various biological activities that make them promising candidates for therapeutic development:

  • Antibacterial properties

  • Antifungal activity

  • Antimalarial effects

  • Antitumoral properties

These diverse biological activities highlight the potential of cyclobutyl isocyanide-derived compounds in addressing various medical challenges.

Recent Advances and Future Directions

Synthetic Methodology Developments

Recent research has focused on improving the efficiency and sustainability of reactions involving cyclobutyl isocyanide and related compounds:

  • Development of environmentally benign reaction conditions, such as performing multicomponent reactions in water

  • Exploration of catalyst-free methodologies that simplify reaction procedures and reduce environmental impact

  • Investigation of stereoselective transformations, including the contractive synthesis of multisubstituted cyclobutanes containing multiple stereocenters

Emerging Applications

New applications for cyclobutyl isocyanide continue to emerge in various fields:

  • Development of innovative multicomponent reaction variants that expand the structural diversity accessible through isocyanide chemistry

  • Creation of functional materials with specialized properties

  • Design of targeted therapeutic agents for specific disease pathways

Computational Studies

Computational approaches are increasingly being employed to understand the reactivity and selectivity of isocyanide-based reactions, providing insights that guide experimental design and expand the potential applications of cyclobutyl isocyanide in synthetic organic chemistry.

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